L-threo-Sphingosine C-18 L-threo-Sphingosine C-18
Brand Name: Vulcanchem
CAS No.: 25695-95-8
VCID: VC0005492
InChI: InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
SMILES: CCCCCCCCCCCCCC=CC(C(CO)N)O
Molecular Formula: C18H37NO2
Molecular Weight: 299.5 g/mol

L-threo-Sphingosine C-18

CAS No.: 25695-95-8

Inhibitors

VCID: VC0005492

Molecular Formula: C18H37NO2

Molecular Weight: 299.5 g/mol

L-threo-Sphingosine C-18 - 25695-95-8

CAS No. 25695-95-8
Product Name L-threo-Sphingosine C-18
Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
IUPAC Name (E,2S,3S)-2-aminooctadec-4-ene-1,3-diol
Standard InChI InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
Standard InChIKey WWUZIQQURGPMPG-DNWQSSKHSA-N
Isomeric SMILES CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O
SMILES CCCCCCCCCCCCCC=CC(C(CO)N)O
Canonical SMILES CCCCCCCCCCCCCC=CC(C(CO)N)O
Appearance Unit:10 mgSolvent:nonePurity:98+%Physical solid
Synonyms 2S-amino-4E-octadecene-1,3S-diol
Reference 1. Y. Hannun et al. “Stereoselectivity of Induction of the Retinoblastoma Gene Product (pRb) Dephosphorylation by D-erythro-Sphingosine Supports a Rolefor pRb in Growth Suppression by Sphingosine” Biochemistry, vol. 34 pp. 1885-1892, 19952. C. King et al. “Sphingosine Is a Novel Activator of 3-Phosphoinositide-dependent Kinase 1” The Journal of Biological Chemistry, vol. 275(24) pp.18108-18113, 20003. S. Spiegel et al. “Stereospeci~cityo f Sp~ingosine-indu~eIdnt racellular Calcium Mobilization and Cellular Proliferation” Journal of BiologicalChemistry, vol. 269 pp. 17924-17930, 19944. V. Stevens et al. “Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of thesecompounds” Biochemistry, vol. 28, 3138-3145, 1989
PubChem Compound 11130338
Last Modified Nov 11 2021
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